N'-[(E)-(4-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide
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Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields of chemistry and biology .
Preparation Methods
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide typically involves the reaction of the appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating to facilitate the formation of the Schiff base hydrazone.
Chemical Reactions Analysis
N’-[(E)-(4-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium diisopropylamide, potassium tert-butylate, and lead tetraacetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, prototropic isomerization can lead to the formation of bicyclo[1.1.0]butane derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study the formation of stable complexes with transition metal ions and the resulting crystal structures . In biology and medicine, Schiff base hydrazones, including N’-[(E)-(4-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide, have been investigated for their potential as enzyme inhibitors and their pharmacological applications . Additionally, these compounds are used in the development of new synthetic methodologies and as intermediates in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide involves its ability to form stable complexes with transition metal ions. These complexes can interact with various molecular targets and pathways, leading to their biological effects. For example, some Schiff base hydrazones have been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity . The specific molecular targets and pathways involved depend on the particular application and the structure of the compound.
Comparison with Similar Compounds
N’-[(E)-(4-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide is unique due to its spirocyclic structure and the presence of a chlorophenyl group. Similar compounds include other Schiff base hydrazones, such as N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . These compounds share similar synthetic routes and chemical properties but differ in their specific substituents and resulting biological activities.
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-11-4-2-10(3-5-11)9-16-17-13(18)12-8-14(12)6-1-7-14/h2-5,9,12H,1,6-8H2,(H,17,18)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHOFZSJXHNBCG-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NN=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CC2C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811373 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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